3-(Trifluoromethyl)picolinaldehyde oxime
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Overview
Description
3-(Trifluoromethyl)picolinaldehyde oxime is an organic compound characterized by the presence of a trifluoromethyl group attached to a picolinaldehyde oxime structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)picolinaldehyde oxime typically involves the reaction of 3-(trifluoromethyl)picolinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the formation of the oxime derivative.
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes. One such method includes the preparation of 3-(trifluoromethyl)picolinaldehyde through a series of steps involving nitration, reduction, and diazotization, followed by the reaction with hydroxylamine to form the oxime. These methods are designed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)picolinaldehyde oxime undergoes various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides or other related compounds.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Hydrosilanes and boron-based catalysts are frequently used for the reduction of oximes.
Substitution: Various electrophiles can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides and related compounds.
Reduction: Secondary amines.
Substitution: Functionalized derivatives with different substituents replacing the oxime group.
Scientific Research Applications
3-(Trifluoromethyl)picolinaldehyde oxime has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)picolinaldehyde oxime involves its interaction with various molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with biological membranes and enzymes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzaldehyde oxime
- 3-(Trifluoromethyl)acetophenone oxime
- 3-(Trifluoromethyl)pyridine oxime
Uniqueness
3-(Trifluoromethyl)picolinaldehyde oxime is unique due to the presence of both the trifluoromethyl group and the picolinaldehyde oxime structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(NE)-N-[[3-(trifluoromethyl)pyridin-2-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)5-2-1-3-11-6(5)4-12-13/h1-4,13H/b12-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVPECRRBNDRGT-UUILKARUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=NO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)/C=N/O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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